![molecular formula C15H9BrN2O3 B3308339 2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid CAS No. 937665-29-7](/img/structure/B3308339.png)
2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Overview
Description
“2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . Oxadiazoles are known for their wide range of applications and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles can be synthesized from different synthetic strategies involving the use of amidoxime with carbonyl compounds such as carboxylic acids . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound can be used in Suzuki–Miyaura (SM) coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation of Pinacol Boronic Esters
The compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Synthesis of 8-Methoxy-2-Tetralone
The compound can be used as a starting reagent in the synthesis of 8-methoxy-2-tetralone .
4. Preparation of Di- and Tri-substituted 2-Oxopiperazines The compound can be used in the preparation of di- and tri-substituted 2-oxopiperazines on solid support .
Anti-Inflammatory Applications
Derivatives of the compound have shown significant anti-inflammatory effects . For example, the 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed an anti-inflammatory effect ranging from about 33 to 62% .
Synthesis of Indolizidine
The compound can be used in the synthesis of indolizidine . Protodeboronation using the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, afforded the indolizidine in good yield and diastereoselectivity .
Mechanism of Action
Target of Action
The primary targets of 2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid are currently unknown. This compound is a derivative of the 1,2,4-oxadiazole family , which is known to interact with various biological targets.
Mode of Action
As a derivative of the 1,2,4-oxadiazole family, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The bromophenyl group may also enhance binding affinity to its targets through halogen bonding.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit various biological activities, including antibacterial, antiviral, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . These activities suggest that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s predicted properties include a melting point of 235-240°c, a boiling point of 4466±470°C, and a density of 1546±006 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Given the reported biological activities of 1,2,4-oxadiazole derivatives , this compound may have potential therapeutic effects in various disease contexts.
Safety and Hazards
properties
IUPAC Name |
2-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-12-8-4-3-7-11(12)13-17-14(21-18-13)9-5-1-2-6-10(9)15(19)20/h1-8H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMHCDXFUUVKOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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